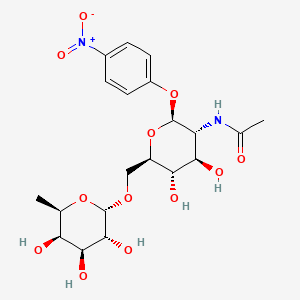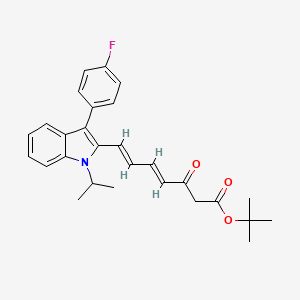
Fluvastatin 3-Oxo-4,6-diene O-tert-Butyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluvastatin 3-Oxo-4,6-diene O-tert-Butyl Ester is a chemical intermediate used in the synthesis of Fluvastatin, a synthetic HMG-CoA reductase inhibitor. Fluvastatin is widely used as an antilipemic agent to lower lipid levels and reduce the risk of cardiovascular diseases, including myocardial infarction and stroke .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fluvastatin 3-Oxo-4,6-diene O-tert-Butyl Ester involves multiple steps, starting from commercially available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Fluvastatin 3-Oxo-4,6-diene O-tert-Butyl Ester undergoes various chemical reactions, including:
Oxidation: Conversion of the diene structure to more oxidized forms.
Reduction: Reduction of the keto group to a hydroxyl group.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions include various intermediates that are further processed to obtain Fluvastatin. These intermediates may include hydroxylated, oxidized, or substituted derivatives of the original compound .
Scientific Research Applications
Fluvastatin 3-Oxo-4,6-diene O-tert-Butyl Ester is primarily used in the pharmaceutical industry for the synthesis of Fluvastatin. It is also utilized in analytical method development, method validation, and quality control applications for Abbreviated New Drug Applications (ANDA). Additionally, it serves as a reference standard in various research studies focused on lipid-lowering agents and cardiovascular disease prevention .
Mechanism of Action
Fluvastatin 3-Oxo-4,6-diene O-tert-Butyl Ester itself does not exhibit pharmacological activity but is a crucial intermediate in the synthesis of Fluvastatin. Fluvastatin works by competitively inhibiting hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, the enzyme responsible for converting HMG-CoA to mevalonic acid, a key step in cholesterol biosynthesis. This inhibition leads to reduced cholesterol levels in the bloodstream, thereby lowering the risk of cardiovascular diseases .
Comparison with Similar Compounds
Similar Compounds
Atorvastatin: Another HMG-CoA reductase inhibitor used to lower cholesterol levels.
Simvastatin: A statin similar to Fluvastatin but derived from fungal sources.
Rosuvastatin: A synthetic statin with a different chemical structure but similar lipid-lowering effects.
Uniqueness
Fluvastatin 3-Oxo-4,6-diene O-tert-Butyl Ester is unique due to its specific role as an intermediate in the synthesis of Fluvastatin. Unlike other statins, Fluvastatin is entirely synthetic and structurally distinct from fungal derivatives. This uniqueness contributes to its specific pharmacokinetic properties and lower potential for drug interactions .
Properties
Molecular Formula |
C28H30FNO3 |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
tert-butyl (4E,6E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3-oxohepta-4,6-dienoate |
InChI |
InChI=1S/C28H30FNO3/c1-19(2)30-24-12-9-7-11-23(24)27(20-14-16-21(29)17-15-20)25(30)13-8-6-10-22(31)18-26(32)33-28(3,4)5/h6-17,19H,18H2,1-5H3/b10-6+,13-8+ |
InChI Key |
WKTYDYWOJCIXRB-FPGCMKNTSA-N |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/C=C/C(=O)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC=CC(=O)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;(5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate](/img/structure/B13410562.png)

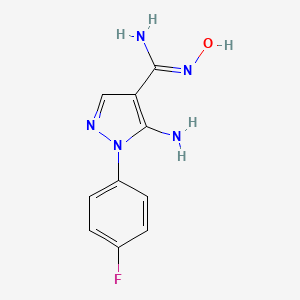
![(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethyl-1-methylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B13410603.png)
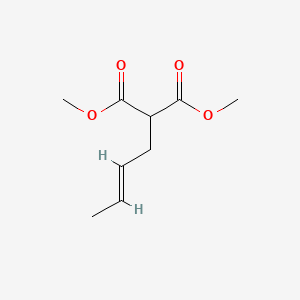
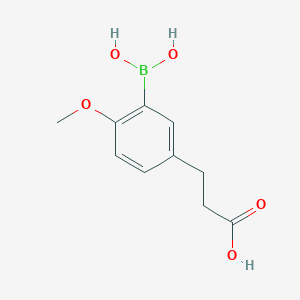
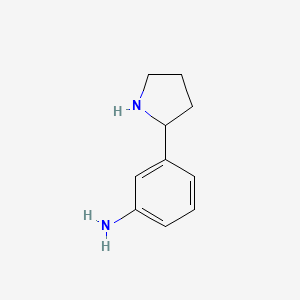
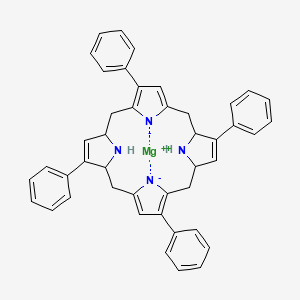
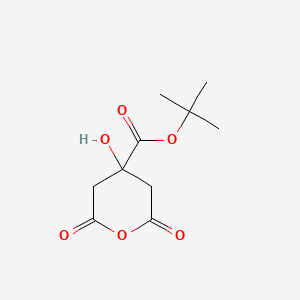


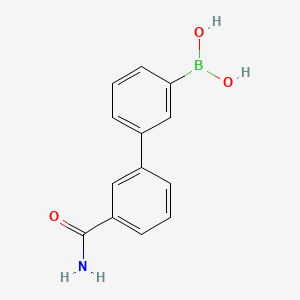
![(3aR)-1-Butyltetrahydro-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B13410650.png)
